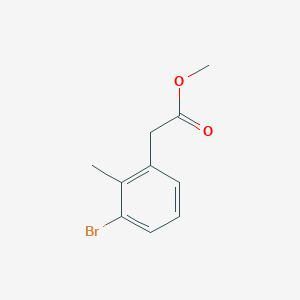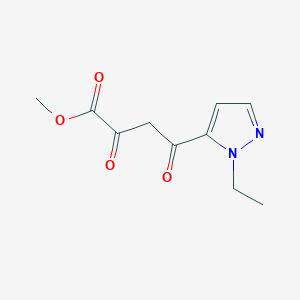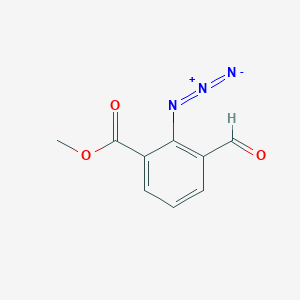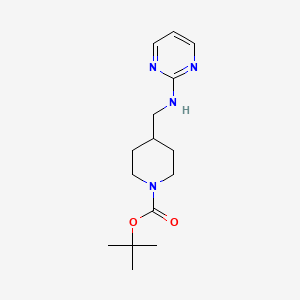
1-Cyclopropyl-2,4-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2,4-dimethylbenzene is an organic compound with the molecular formula C₁₁H₁₄ It is a derivative of benzene, where a cyclopropyl group and two methyl groups are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2,4-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of 2,4-dimethylbenzene (also known as xylene) with cyclopropyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-2,4-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium or platinum to yield cyclopropyl-2,4-dimethylcyclohexane.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring. For example, nitration with nitric acid and sulfuric acid can yield nitro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium or platinum catalysts, elevated temperatures and pressures.
Substitution: Nitric acid, sulfuric acid, halogens, Lewis acids like aluminum chloride.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Cyclopropyl-2,4-dimethylcyclohexane.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
1-Cyclopropyl-2,4-dimethylbenzene has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying electrophilic aromatic substitution reactions.
Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals due to its potential biological activity.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-2,4-dimethylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. In electrophilic aromatic substitution, the benzene ring donates electron density to the electrophile, forming a sigma complex. Subsequent deprotonation restores the aromaticity of the ring. The cyclopropyl and methyl groups can influence the reactivity and orientation of the substitution reactions.
Comparison with Similar Compounds
- 1-Cyclopropyl-3,5-dimethylbenzene
- 1-Cyclopropyl-2,5-dimethylbenzene
- 1-Cyclopropyl-2,3-dimethylbenzene
Uniqueness: 1-Cyclopropyl-2,4-dimethylbenzene is unique due to the specific positioning of the cyclopropyl and methyl groups on the benzene ring
Properties
CAS No. |
27546-47-0 |
|---|---|
Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
1-cyclopropyl-2,4-dimethylbenzene |
InChI |
InChI=1S/C11H14/c1-8-3-6-11(9(2)7-8)10-4-5-10/h3,6-7,10H,4-5H2,1-2H3 |
InChI Key |
IKCIWZCTHIIFPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B11722762.png)











